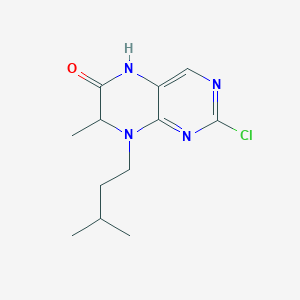

2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one

Description

BenchChem offers high-quality 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-7-methyl-8-(3-methylbutyl)-5,7-dihydropteridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4O/c1-7(2)4-5-17-8(3)11(18)15-9-6-14-12(13)16-10(9)17/h6-8H,4-5H2,1-3H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXVYVHEPNXIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CN=C(N=C2N1CCC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655024 | |

| Record name | 2-Chloro-7-methyl-8-(3-methylbutyl)-7,8-dihydropteridin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501439-14-1 | |

| Record name | 2-Chloro-7-methyl-8-(3-methylbutyl)-7,8-dihydropteridin-6(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one, a heterocyclic compound belonging to the pteridinone class. While specific biological data for this particular molecule is not extensively documented in publicly available literature, this guide synthesizes foundational knowledge of its chemical properties, a detailed synthesis protocol, and an in-depth exploration of the therapeutic potential of the broader dihydropteridinone scaffold. Drawing on extensive research into structurally similar analogs, we will explore potential mechanisms of action, structure-activity relationships, and prospective applications in drug discovery, particularly in oncology. This document serves as a critical resource for researchers investigating novel kinase inhibitors and other targeted therapeutic agents.

Introduction: The Pteridinone Scaffold in Medicinal Chemistry

Pteridines, bicyclic heteroaromatic compounds composed of fused pyrimidine and pyrazine rings, are a cornerstone of numerous biological processes.[1] Naturally occurring derivatives function as enzymatic cofactors and signaling molecules, highlighting the inherent biological relevance of this structural motif.[1] In medicinal chemistry, the pteridinone core has emerged as a "privileged scaffold," amenable to synthetic modification to generate potent and selective inhibitors of various therapeutic targets.

Notably, dihydropteridinone derivatives have been the subject of intensive investigation, leading to the discovery of potent inhibitors of key enzymes implicated in cancer and inflammatory diseases.[2][3][4][5][6][7] These include Polo-like kinase 1 (PLK1), Bruton's tyrosine kinase (BTK), and heat shock protein 90 (Hsp90), among others.[3][5][6][7][8] The therapeutic potential of pteridinone-based compounds is underscored by the FDA approval of drugs like methotrexate and pralatrexate for cancer treatment.[1] This guide focuses on a specific, less-studied member of this class, 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one, providing a framework for its synthesis and potential biological evaluation.

Compound Profile: 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one

A clear understanding of the physicochemical properties of a compound is fundamental to its study and application. Here, we summarize the key identifiers for 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one.

| Property | Value | Source |

| CAS Number | 501439-14-1 | [9] |

| Molecular Formula | C12H17ClN4O | [9] |

| Molecular Weight | 268.74 g/mol | [9] |

| IUPAC Name | 2-chloro-8-(3-methylbutyl)-7-methyl-7,8-dihydropteridin-6(5H)-one | N/A |

Synthesis and Characterization

The synthesis of 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one can be achieved through a reductive cyclization strategy. The following protocol is based on established synthetic routes for this compound class.[9]

Synthetic Workflow

The synthesis involves a two-stage process, beginning with the reduction of a nitro-pyrimidine precursor, followed by in-situ cyclization to form the dihydropteridinone ring system.

Caption: Synthetic workflow for 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one.

Detailed Experimental Protocol

Materials:

-

Methyl N-(2-chloro-5-nitropyrimidin-4-yl)-N-(3-methylbutyl)alaninate (16.2 g, 49 mmol)

-

Iron powder (6.9 g, 123 mmol)

-

Glacial acetic acid (165 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Sodium sulfate

-

Isopropyl ether

-

Celite

Procedure:

-

A mixture of methyl N-(2-chloro-5-nitropyrimidin-4-yl)-N-(3-methylbutyl)alaninate (16.2 g, 49 mmol), iron powder (6.9 g, 123 mmol), and glacial acetic acid (165 mL) is heated at 60°C for 2 hours.[9]

-

The reaction mixture is then filtered while hot over celite and washed with hot acetic acid (40 mL) followed by ethyl acetate (250 mL).[9]

-

The filtrate is evaporated, and the residue is taken up in ethyl acetate.[9]

-

The organic layer is washed twice with saturated aqueous sodium bicarbonate solution, followed by brine.[9]

-

The solution is dried over sodium sulfate and evaporated.[9]

-

The residue is triturated with hot isopropyl ether to yield the titled product (yield: 61%).[9]

Characterization Data

-

¹H NMR (300MHz, CDCl₃): δ 0.92-1.01 (m, 7H), 1.43-1.75 (m, 5H), 3.01-3.20 (m, 1H), 4.10-4.25 (m, 2H), 7.63 (s, 1H), 9.13 (s, 1H).[9]

Interpretation of ¹H NMR Data: The spectrum shows characteristic signals for the isopentyl group (multiplets between 0.92-1.75 ppm) and the methyl group on the dihydropteridinone ring. The singlets at 7.63 and 9.13 ppm likely correspond to protons on the pteridinone core and an amide proton, respectively.

Analytical Methods for Pteridine Analogs

For further characterization and quantification in biological matrices, High-Performance Liquid Chromatography (HPLC) is the most common analytical method.[10][11][12] Given the fluorescent nature of many pteridine compounds, fluorescence detection can offer high sensitivity.[10][11][13] Mass spectrometry (MS) coupling provides enhanced specificity and structural information.[10][13] Due to the potential instability of di- and tetrahydro- forms, sample preparation may require an oxidation step or the use of reducing agents for stabilization.[13]

Biological Activity and Therapeutic Potential (Inferred from Analogs)

While direct biological activity data for CAS 501439-14-1 is sparse, the dihydropteridinone scaffold is a well-established pharmacophore in drug discovery. The following sections explore the likely therapeutic potential of 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one based on the activities of its structural analogs.

Potential as Kinase Inhibitors

The most prominent application of dihydropteridinone derivatives is in the development of kinase inhibitors for oncology.

-

Polo-like Kinase 1 (PLK1) Inhibition: Several studies have reported the design and synthesis of pteridinone derivatives as potent PLK1 inhibitors.[5][6][7] These compounds have demonstrated antiproliferative effects in various cancer cell lines, inducing apoptosis and cell cycle arrest.[5][6][7]

-

Bruton's Tyrosine Kinase (BTK) Inhibition: Pteridine-7(8H)-one derivatives have been identified as potent and selective covalent inhibitors of BTK, a key target in B-cell malignancies.[3]

-

Hsp90 Inhibition: A series of 5-substituted 2-amino-4-chloro-7,8-dihydropteridin-6(5H)-ones have been identified as potent and selective inhibitors of Hsp90, demonstrating nanomolar potency in cancer cell lines.[8]

The structural features of 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one, including the chloro-substituent and the lipophilic isopentyl group, are consistent with moieties found in active kinase inhibitors, suggesting it may also exhibit such activity.

Structure-Activity Relationships (SAR)

SAR studies on dihydropteridinone analogs provide valuable insights for the potential optimization of 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one.

Caption: Key positions for SAR studies on the dihydropteridinone scaffold.

-

Substitutions at the C2 position: The amine chain length at the C2 position has been shown to be crucial for modulating antitumor activity.

-

Substitutions at the N8 position: The nature of the substituent at the N8 position, such as the isopentyl group in the title compound, can significantly influence lipophilicity and, consequently, cell permeability and pharmacokinetic properties.

-

Substitutions at the C7 position: The methyl group at the C7 position can influence the conformational flexibility of the ring system and its interaction with the target protein.

Proposed Research Directions

Given the rich pharmacology of the dihydropteridinone class, 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one represents a valuable starting point for further investigation.

-

Kinase Profiling: A broad-panel kinase screen would be the logical first step to identify potential protein targets.

-

Antiproliferative Assays: Evaluation against a panel of cancer cell lines would provide initial data on its potential as an anticancer agent.

-

Lead Optimization: Should promising activity be identified, the synthesis of analogs with modifications at the C2, N8, and C7 positions could be undertaken to explore and optimize the SAR.

Conclusion

2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one is a readily synthesizable member of the medicinally important dihydropteridinone class. While specific biological data for this compound remains to be published, the extensive body of research on its structural analogs strongly suggests its potential as a kinase inhibitor or modulator of other therapeutically relevant targets. This guide provides the foundational chemical knowledge and a strategic framework for researchers and drug development professionals to unlock the therapeutic potential of this and related compounds. The detailed synthesis protocol and discussion of inferred biological activity based on robust analog data offer a solid starting point for new research endeavors in this promising area of medicinal chemistry.

References

- Structure-activity relationships for dihydropteridinone interactions with kinases and bromodomains and structural comparison of inhibitor binding modes. (n.d.).

- Discovery of Pteridine-7(8 H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK). (2022). Journal of Medicinal Chemistry, 65(3), 2694–2709.

- 2-Chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one synthesis. (n.d.). Chemicalbook.

- Design, synthesis, and biological evaluation of novel dihydropteridone derivatives possessing oxadiazoles moiety as potent inhibitors of PLK1. (n.d.).

- Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.

- Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4. (2021). New Journal of Chemistry, 46(1), 234-247.

- Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. (2021). International Journal of Molecular Sciences, 22(16), 8758.

- Synthesis and biological activity of 8-oxadihydropteridines. (1979). Journal of Medicinal Chemistry, 22(6), 741–743.

- Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4. (2021). New Journal of Chemistry.

- Determination of pteridines in biological samples with an emphasis on their stability. (2013). Bioanalysis, 5(18), 2307–2326.

- Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. (2018). Medicinal Research Reviews, 39(2), 575-611.

- Cas 501439-14-1,2-Chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one. (n.d.). LookChem.

- A Comparative Guide to the Cross-Validation of Analytical Methods for Pteridine Quantific

- SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. (2019). World Journal of Pharmaceutical and Medical Research.

- A Comparative Guide to Pteridine Quantification Methods for Researchers and Drug Development Professionals. (n.d.). Benchchem.

- Synthesis and Fluorescence Characterization of Pteridine Adenosine Nucleoside Analogs for DNA Incorporation. (2001).

- Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (2004). Journal of Medicinal Chemistry, 47(11), 2716–2724.

- Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Deriv

- Synthesis and structure-activity relationship studies of novel dihydropyridones as androgen receptor modulators. (2013). Journal of Medicinal Chemistry, 56(21), 8280–8297.

- Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Al. (2022). Molecules, 27(19), 6235.

- Synthesis and biological evaluation of new series 1,4-dihydropyridines. (n.d.). Semantic Scholar.

- Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(10), 2860–2864.

- Structure Activity Rel

- 6-Hydroxymethyl-7,8-Dihydropterin. (n.d.). PubChem.

- Dihydropteridinones, method for the production and use thereof in the form of drugs. (n.d.).

Sources

- 1. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Pteridine-7(8 H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a hydrazone moiety as potent PLK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one synthesis - chemicalbook [chemicalbook.com]

- 10. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one

An In-Depth Technical Guide to the Physicochemical Characterization of 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one

Abstract

This technical guide provides a comprehensive framework for the full physicochemical characterization of the novel heterocyclic compound, 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet. Instead, it details the requisite experimental protocols and theoretical underpinnings necessary to determine the critical physicochemical parameters that govern a compound's behavior in a biological system. We present field-proven, step-by-step methodologies for determining aqueous solubility, lipophilicity (Log P), and ionization constants (pKa), alongside protocols for structural verification and purity assessment. Each section is designed to be a self-validating system, grounded in authoritative standards and aimed at producing robust, reproducible data essential for advancing drug discovery and development programs.

Foundational Molecular Attributes & Structure

The starting point for any new chemical entity (NCE) is the confirmation of its fundamental molecular properties. These attributes form the basis for all subsequent experimental work and interpretation. The compound in focus is 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one .

Chemical Structure and Calculated Properties

The structure, derived from its IUPAC name, reveals a substituted dihydropteridinone core, a privileged scaffold in medicinal chemistry. Basic molecular properties have been identified or calculated as follows.

| Property | Value | Source / Method |

| CAS Number | 501439-14-1 | Chemical Abstract Service[1][2] |

| Molecular Formula | C₁₂H₁₇ClN₄O | Elemental Composition[1][3] |

| Molecular Weight | 268.74 g/mol | Calculated from Formula[1][3] |

| ¹H NMR Data (300MHz, CDCl₃) | δ 0.92-1.01 (m, 7H), 1.43-1.75 (m, 5H), 3.01-3.20 (m, 1H), 4.10-4.25 (m, 2H), 7.63 (s, 1H), 9.13 (s, 1H) | Published Synthesis Data[1] |

Aqueous Solubility Determination

Causality: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[4][5] Poor solubility is a leading cause of failure in preclinical and clinical development.[4] Therefore, its accurate determination is paramount. The Shake-Flask method, as recommended by the OECD, remains the gold standard for measuring thermodynamic equilibrium solubility due to its reliability.[6][7]

Experimental Protocol: Modified Shake-Flask Method (OECD 105)

This protocol is designed to determine the equilibrium solubility of the title compound in aqueous media across a physiologically relevant pH range.

-

Preparation of Buffers: Prepare aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid) and a phosphate-buffered saline (PBS) at pH 7.4.[8]

-

Sample Preparation: Add an excess amount of solid 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one to several vials, ensuring a visible amount of undissolved solid remains. This confirms that a saturated solution will be achieved.[5][7]

-

Equilibration: Add a precise volume (e.g., 2 mL) of each pH buffer to triplicate vials. Place the sealed vials in a shaker bath maintained at a constant temperature (typically 25 °C or 37 °C) and agitate for a minimum of 24-48 hours to ensure equilibrium is reached.[5][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid material settle. Centrifuge the samples to pellet any suspended solids.

-

Quantification: Carefully withdraw an aliquot from the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, against a calibration curve of known concentrations.

Data Visualization & Reporting

Caption: Workflow for Aqueous Solubility Determination.

The results should be summarized in a clear format:

| pH of Medium | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| 1.2 | 37 | Record Data | Record Data |

| 4.5 | 37 | Record Data | Record Data |

| 6.8 | 37 | Record Data | Record Data |

| 7.4 (PBS) | 37 | Record Data | Record Data |

Lipophilicity (Log P / Log D)

Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial predictor of membrane permeability, protein binding, and overall ADME properties.[9] The n-octanol/water partition coefficient (Log P for the neutral species, Log D for a specific pH) is the standard measure. While the shake-flask method is traditional, RP-HPLC provides a rapid, reliable, and high-throughput alternative that requires minimal compound.[9][10][11]

Experimental Protocol: RP-HPLC Method for Log P Determination

This method establishes a linear correlation between the logarithm of the retention factor (log k) on a reversed-phase column and the known Log P values of a set of standard compounds.[12]

-

System Preparation: Use a C18 column with a mobile phase consisting of a buffered aqueous phase and an organic modifier (e.g., methanol or acetonitrile).

-

Reference Standards: Prepare solutions of 5-7 reference compounds with well-established Log P values that bracket the expected Log P of the test compound.

-

Calibration Curve Generation:

-

Inject each reference standard onto the HPLC system.

-

Record the retention time (t_R) and the column dead time (t_0).

-

Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0 .

-

Plot the known Log P values of the standards against their calculated log k values. Perform a linear regression to generate a calibration equation: Log P = m(log k) + c .[11]

-

-

Test Compound Analysis:

-

Inject the title compound using the identical chromatographic conditions.

-

Measure its retention time and calculate its log k value.

-

Interpolate the Log P of the title compound using its log k value and the calibration equation.[11]

-

-

Log D Determination: To determine the distribution coefficient (Log D) at a specific pH, the aqueous component of the mobile phase is replaced with a buffer of the desired pH (e.g., pH 7.4), and the analysis is repeated.

Data Visualization & Reporting

Caption: Workflow for Log P Determination via RP-HPLC.

The results should be presented clearly:

| Parameter | Mobile Phase Conditions | Determined Value | Calibration R² |

| Log P | Isocratic Methanol:Water | Record Data | Record Data |

| Log D₇.₄ | Isocratic Methanol:pH 7.4 Buffer | Record Data | Record Data |

Ionization Constant (pKa)

Causality: The pKa value defines the ionization state of a compound at a given pH.[13] This is fundamentally important as ionization dramatically affects solubility, permeability, and receptor binding.[13][14] For novel compounds, potentiometric or UV-Vis spectrophotometric titration are robust methods for pKa determination.[14][15][16]

Experimental Protocol: Potentiometric Titration

This method involves monitoring pH changes as a titrant is added to a solution of the compound, with the pKa being determined from the inflection point of the titration curve.[17][18]

-

System Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10).[17]

-

Sample Preparation: Accurately weigh and dissolve the title compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent if needed for solubility) to a known concentration (e.g., 1 mM).[18] Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[17]

-

Titration:

-

Purge the solution with nitrogen to remove dissolved CO₂.[18]

-

Place the solution in a thermostatted vessel with constant stirring.

-

Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl if the compound is basic, or 0.1 M NaOH if it is acidic).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the buffer region on the titration curve.[17]

Alternative Protocol: UV-Vis Spectrophotometry

This method is applicable if the compound possesses a chromophore and its UV-Vis absorbance spectrum changes upon ionization.[15][19]

-

Spectrum Acquisition: Record the UV-Vis spectra of the compound in highly acidic (pH ~1-2) and highly basic (pH ~12-13) solutions to determine the spectra of the fully protonated and deprotonated species, respectively.

-

Buffer Series: Prepare a series of buffers with precisely known pH values spanning the expected pKa range (e.g., from pH 3 to 11 in 0.5 pH unit increments).

-

Measurement: Prepare solutions of the compound at a constant concentration in each buffer. Record the absorbance spectrum for each solution at a constant temperature.[15]

-

Data Analysis: Plot absorbance at a specific wavelength (where the change between ionized and unionized forms is maximal) against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation, with the inflection point of the curve corresponding to the pKa.[14][20]

Data Visualization & Reporting

Caption: Workflows for pKa Determination.

The determined pKa value(s) should be reported along with the method used.

| pKa Determination Method | Solvent/Co-solvent System | Temperature (°C) | Determined pKa Value(s) |

| Potentiometric Titration | Water / 5% DMSO | 25 | Record Data |

| UV-Vis Spectrophotometry | Aqueous Buffers | 25 | Record Data |

Structural Integrity and Purity Assessment

Causality: Before conducting biological assays, it is imperative to confirm the chemical structure and assess the purity of the synthesized compound. Spectroscopic analysis provides structural confirmation, while chromatography is the standard for purity determination.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: These are fundamental for confirming the carbon-hydrogen framework. The previously reported ¹H NMR data provides a preliminary confirmation of the structure.[1] A full assignment requires ¹³C NMR and 2D NMR techniques.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals. COSY reveals ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.[21]

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

-

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. There will be a primary peak (M+) corresponding to the molecule containing ³⁵Cl and a smaller peak (M+2) at two mass units higher, corresponding to the ³⁷Cl-containing molecule. The expected intensity ratio of the M+ to M+2 peak is approximately 3:1, which is a definitive signature for the presence of a single chlorine atom.[22][23]

-

Purity Determination by RP-HPLC

A gradient RP-HPLC method is the standard for determining the purity of a sample.

-

Method Development: Develop a gradient method using a C18 column with a mobile phase system (e.g., Water/Acetonitrile with 0.1% formic acid or TFA). The gradient should run from a high aqueous percentage to a high organic percentage over 15-20 minutes to ensure elution of all potential impurities.

-

Analysis: Dissolve the compound in a suitable solvent and inject it into the HPLC system. Monitor the elution profile using a UV detector at one or more wavelengths (e.g., 254 nm and a wavelength of maximum absorbance).

-

Purity Calculation: The purity is calculated based on the relative peak area. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.

| Analytical Method | Result |

| Purity (HPLC @ 254 nm) | e.g., >95% |

| HRMS (m/z) | Calculated: [M+H]⁺ = 269.1164, Found: Record Data |

| NMR | Conforms to proposed structure |

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

National Institutes of Health (NIH). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Available from: [Link]

-

Indian Journal of Pharmaceutical Education and Research. Recent Advancements in Spectrophotometric pKa Determinations: A Review. Available from: [Link]

-

Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

-

International Journal of Pharmaceutics. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Available from: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

-

StuDocu. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

-

PubMed. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Available from: [Link]

-

Macedonian Pharmaceutical Bulletin. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Available from: [Link]

-

National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. Available from: [Link]

- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Analytice. OECD n°120 : Dissolution behaviour in the laboratory. Available from: [Link]

-

OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available from: [Link]

-

Semantic Scholar. Structural Elucidations of Pyrano[3,2-g]pteridine Derivatives by 2D NMR Spectroscopy. Available from: [Link]

-

Asian Journal of Chemistry. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Available from: [Link]

-

KREATiS. High-accuracy water solubility determination using logK. Available from: [Link]

-

ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

National Institutes of Health (NIH). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. Available from: [Link]

-

Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available from: [Link]

-

GovInfo. 304 Subpart E—Product Properties Test Guidelines P C C = / -. Available from: [Link]

-

DTIC. Mass Spectrometry of Heterocyclic Compounds.. Available from: [Link]

-

Chemguide. mass spectra - the M+2 peak. Available from: [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

-

SpectraBase. Pteridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]

-

MDPI. Synthesis and Structural Elucidation of P-stereogenic Coumarins. Available from: [Link]

-

PubMed. NMR spectroscopic determination of preferred conformations of quinidine and hydroquinidine. Available from: [Link]

-

PubChem. 6-Hydroxymethyl-7,8-Dihydropterin. Available from: [Link]

Sources

- 1. 2-Chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one | 501439-14-1 [m.chemicalbook.com]

- 3. 2-Chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one , 95+% , 501439-14-1 - CookeChem [cookechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijper.org [ijper.org]

- 14. mt.com [mt.com]

- 15. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 20. ishigirl.tripod.com [ishigirl.tripod.com]

- 21. m.youtube.com [m.youtube.com]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Structural Elucidation of 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one

Abstract

The pteridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents and biological cofactors.[1][2] The precise structural characterization of novel pteridine derivatives is paramount for understanding their structure-activity relationships (SAR) and mechanism of action. This in-depth guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of a specific pteridine derivative, 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one. We detail an orthogonal approach leveraging High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, culminating in the gold-standard validation by Single Crystal X-ray Diffraction. Each section explains the causality behind the experimental choices and provides detailed, field-proven protocols suitable for researchers, scientists, and drug development professionals.

Introduction and Analytical Strategy

The target molecule, 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one, with a molecular formula of C12H17ClN4O[3][4], presents several structural challenges. These include the precise assignment of substituents on a complex heterocyclic core, confirmation of the dihydro nature of the pteridine ring, and determination of the relative and absolute stereochemistry at the C7 chiral center.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.[5][6][7]

-

1D & 2D NMR Spectroscopy: To establish the carbon-hydrogen framework and connectivity between molecular fragments.[8][9]

-

Single Crystal X-ray Crystallography: To provide the absolute 3D structure and stereochemical configuration.[10][11]

The following diagram illustrates the logical workflow for this comprehensive structural elucidation.

Caption: Workflow for the Structure Elucidation of the Target Compound.

High-Resolution Mass Spectrometry (HRMS)

2.1. Rationale

HRMS is the first critical step. It provides a highly accurate mass measurement of the molecular ion, allowing for the confident determination of the elemental formula.[5][7] This is crucial for validating the proposed molecular formula (C12H17ClN4O) and distinguishing it from other potential isobaric compounds. The presence of chlorine provides a distinct isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), which serves as an additional validation point.

2.2. Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL using 50:50 methanol:water with 0.1% formic acid. The acid promotes protonation for positive ion mode detection.

-

Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ESI (+)

-

Mass Range: 50-1000 m/z

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Gas Flow (N₂): Desolvation gas at 600 L/hr

-

Calibration: Calibrate the instrument immediately prior to analysis using a standard calibrant solution (e.g., sodium formate) to ensure mass accuracy below 5 ppm.

-

-

Data Analysis: Identify the monoisotopic peak for the protonated molecular ion [M+H]⁺ and its corresponding A+2 peak. Compare the measured exact mass and isotopic distribution with the theoretical values for C₁₂H₁₈ClN₄O⁺.

2.3. Expected Data and Interpretation

The analysis should yield data confirming the elemental composition.

| Parameter | Theoretical Value (for C₁₂H₁₇ClN₄O) | Expected HRMS Result [M+H]⁺ |

| Molecular Weight | 268.74 g/mol [3][4] | - |

| Exact Mass [M] | 268.10909 | - |

| Exact Mass [M+H]⁺ | 269.11637 | 269.1164 ± 0.0013 (within 5 ppm) |

| A+2 Isotope [M+2+H]⁺ | 271.11342 | 271.1134 ± 0.0014 (within 5 ppm) |

| Isotope Ratio ([M+H]⁺:[M+2+H]⁺) | ~100:32.5 | Observed ratio should be ~3:1 |

A strong correlation between the experimental and theoretical data for both the exact mass and the isotopic pattern provides high confidence in the assigned molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular framework. A suite of 1D and 2D experiments is required to assign every proton and carbon and to piece together the molecular puzzle.[9]

3.1. Protocol: Sample Preparation and 1D NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[12][13][14] CDCl₃ is often a good starting point for many organic molecules.[13]

-

Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent in the DEPT spectrum.

3.2. Predicted ¹H and ¹³C NMR Data and Interpretation

Based on the proposed structure, we can predict the expected NMR signals. These predictions guide the interpretation of the actual spectra.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts

| Position / Group | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | DEPT-135 Phase |

| Pteridine Core | |||

| C2 | - | ~155-160 | Quaternary (absent) |

| C4 | - | ~158-162 | Quaternary (absent) |

| C4a | - | ~130-135 | Quaternary (absent) |

| C6 | - | ~165-170 (C=O) | Quaternary (absent) |

| H7 / C7 | ~4.0-4.5, quartet (q), 1H | ~50-55 | CH (+) |

| N5-H | ~8.0-9.0, broad singlet (br s), 1H | - | - |

| N8-H | ~7.0-8.0, broad singlet (br s), 1H | - | - |

| C8a | - | ~145-150 | Quaternary (absent) |

| Substituents | |||

| C7-CH₃ | ~1.2-1.5, doublet (d), 3H | ~15-20 | CH₃ (+) |

| Isopentyl Group | |||

| N8-CH₂ | ~3.0-3.5, multiplet (m), 2H | ~40-45 | CH₂ (-) |

| -CH₂-CH(CH₃)₂ | ~1.5-1.7, multiplet (m), 2H | ~25-30 | CH₂ (-) |

| -CH(CH₃)₂ | ~1.7-1.9, multiplet (m), 1H | ~24-28 | CH (+) |

| -CH(CH₃)₂ | ~0.9-1.0, doublet (d), 6H | ~22-24 | CH₃ (+) |

3.3. Protocol: 2D NMR Acquisition

To establish connectivity, the following 2D NMR experiments are essential:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system (e.g., within the isopentyl group and between H7 and the C7-methyl protons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon (one-bond ¹H-¹³C correlation).[8][15][16] This is crucial for definitively assigning the carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations).[15][16][17] This is the key experiment to connect the different fragments of the molecule.

3.4. Interpretation of 2D NMR and Structural Assembly

The HMBC spectrum is the most powerful tool for assembling the final structure.[8][15][18] Key expected correlations that would confirm the proposed structure are:

-

Connecting the Isopentyl Group: The N8-CH₂ protons should show HMBC correlations to the pteridine core carbons C8a and C4a.

-

Connecting the C7-Methyl Group: The C7-CH₃ protons should show correlations to the C7 carbon and potentially to C8a.

-

Confirming the Dihydro-Pteridinone Core: The H7 proton should show correlations to C6 (the carbonyl carbon), C8a, and C4a, locking the position of the chiral center within the ring.

The diagram below illustrates the critical HMBC correlations needed to assemble the molecular skeleton.

Caption: Key HMBC correlations for structural assembly.

Single Crystal X-ray Crystallography

4.1. Rationale

While NMR and MS can build a convincing 2D model of the structure, they cannot definitively determine the three-dimensional arrangement of atoms in space, particularly the absolute configuration of the chiral center at C7. Single crystal X-ray crystallography is the unequivocal method for determining the 3D structure of molecules.[10][19][20] The presence of a chlorine atom (Z=17) provides sufficient anomalous scattering to confidently determine the absolute configuration using Flack's parameter.[11]

4.2. Experimental Protocol

-

Crystal Growth: Growing a high-quality single crystal is the most critical and often most challenging step.

-

Solvent Screening: Screen a variety of solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate, hexane, acetone/water).

-

Method: Slow evaporation is the most common method. Place a saturated solution of the compound in a vial, loosely capped, in a vibration-free environment. Vapor diffusion (e.g., diffusing a poor solvent like hexane into a solution in ethyl acetate) is an alternative.

-

-

Data Collection:

-

Mount a suitable single crystal (typically 0.1-0.3 mm) on a diffractometer.

-

Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Solve the structure using direct methods or Patterson synthesis.

-

Refine the structural model against the collected data.

-

Calculate the Flack parameter. A value close to 0 with a small standard uncertainty indicates the correct absolute configuration has been determined.

-

4.3. Data Interpretation

The final output is an electron density map that reveals the precise position of every atom. This allows for:

-

Unambiguous confirmation of the connectivity established by NMR.

-

Determination of bond lengths and angles , confirming the dihydropteridinone ring system.

-

Absolute configuration (R or S) at the C7 stereocenter.

Conclusion

The structural elucidation of novel and complex molecules like 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one demands a rigorous and synergistic analytical approach. By first confirming the elemental composition with HRMS, then meticulously assembling the molecular framework with a suite of 1D and 2D NMR experiments, and finally obtaining definitive 3D structural proof through single crystal X-ray crystallography, we can achieve an unambiguous and self-validated structural assignment. This guide provides the necessary theoretical rationale and practical protocols for scientists to confidently characterize such challenging targets in drug discovery and chemical research.

References

- Determination of absolute configuration using single crystal X-ray diffraction.Methods in Molecular Biology.

- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.Science of Synthesis.

- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.Springer Link.

- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.Springer Protocols.

- Heteronuclear Single-quantum Correl

- The use of X-ray crystallography to determine absolute configur

- Advanced NMR techniques for structural characterisation of heterocyclic structures.ESA-IPB.

- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.University of Northern Iowa.

- Nuclear Magnetic Resonance (NMR) Spectroscopy Standard Operating Procedure.Hong Kong University of Science and Technology.

- How To Prepare And Run An NMR Sample.Alwsci.

- Two Dimensional Heteronuclear NMR Spectroscopy.Chemistry LibreTexts.

- 2-Chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one | 501439-14-1.ChemicalBook.

- Application of NMR spectroscopy for the study of the three-dimensional structures of hydrogenated heterocycles (review).ElectronicsAndBooks.

- An insight into high-resolution mass-spectrometry d

- NMR Sample Preparation: The Complete Guide.

- Sample Preparation | Faculty of Mathematical & Physical Sciences.University College London.

- The NMR interpretations of some heterocyclic compounds which are...

- Ion Types and Fragmentation Patterns in Mass Spectrometry.

- HMQC and HMBC.Scribd.

- HSQC and HMBC.Columbia University NMR Core Facility.

- 2-Chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one, 95+%.CookeChem.

- 2-CHLORO-8-ISOPENTYL-5,7-DIMETHYL-7,8-DIHYDROPTERIDIN-6(5H)-ONE.ChemicalBook.

- Fundamental Principles of High-Resolution Mass Spectrometry.Mtoz Biolabs.

- MASS SPECTROMETRY: FRAGMENTATION P

- Chirality Sensing of N-Heterocycles via 19F NMR.JACS Au.

- (R)-2-Chloro-8-cyclopentyl-7-ethyl-5-methyl-7,8-dihydropteridin-6(5H)-one.Biosynth.

- 2-Chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one synthesis.ChemicalBook.

- Difference between HSQC and HMBC NMR spectroscopy?

- High Resolution Imaging Mass Spectrometry Analysis using Bruker Daltonics Pl

- NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit

- Mass Spectrometry Protocols and Methods.

- High-resolution mass spectrometry: more than exact mass.Bioanalysis Zone.

- Chemical structure of pteridine and pterin scaffolds and related...

- Synthesis of pteridines derivatives from different heterocyclic compounds.Der Pharma Chemica.

- Chemical structures of pteridines.

- The Discovery and History of Pteridine Compounds: A Technical Guide.Benchchem.

- Insights into Molecular Structure of Pterins Suitable for Biomedical Applic

- Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides.Canadian Science Publishing.

- mass spectra - fragmentation p

- Mass Spectrometry - Fragmentation P

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 2-Chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one , 95+% , 501439-14-1 - CookeChem [cookechem.com]

- 4. 2-Chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one synthesis - chemicalbook [chemicalbook.com]

- 5. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fundamental Principles of High-Resolution Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]

- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. organomation.com [organomation.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. scribd.com [scribd.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

mechanism of action of 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one

Abstract

This document provides a comprehensive technical overview of the hypothesized mechanism of action for the novel pteridinone derivative, 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one. Due to the limited direct research on this specific molecule, this guide synthesizes information from structurally related compounds and known pteridinone bioactivities to propose a plausible mechanistic framework. The primary focus is on its potential role as a modulator of phosphodiesterases (PDEs) and its subsequent impact on intracellular signaling cascades. This guide is intended for researchers, scientists, and drug development professionals.

Introduction and Background

Pteridinone derivatives represent a class of heterocyclic compounds with diverse and significant biological activities. Structurally, they are characterized by a pyrimido[4,5-b]pyrazine ring system. While the specific compound 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one is not extensively characterized in public-domain literature, its core structure is analogous to known inhibitors of phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a wide array of cellular processes.

The substituents on the pteridinone core—a chloro group at position 2, an isopentyl group at position 8, and a methyl group at position 7—are hypothesized to confer specificity and potency for a particular PDE isozyme. This guide will explore the putative mechanism of action of this compound, focusing on its potential as a PDE inhibitor, and outline experimental approaches to validate this hypothesis.

Hypothesized Mechanism of Action: PDE Inhibition

The central hypothesis is that 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one acts as a competitive inhibitor of one or more PDE isozymes. This inhibition would lead to an accumulation of intracellular cAMP or cGMP, thereby activating downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).

Rationale Based on Structural Analogs

Numerous pteridinone-containing compounds have been reported to exhibit inhibitory activity against various PDE families. The bicyclic pteridinone core can mimic the purine ring of the natural substrates, cAMP and cGMP, allowing it to bind to the active site of the enzyme. The specific substituents on the core are crucial for determining the affinity and selectivity for different PDE isozymes. The isopentyl group at the N8 position, for instance, may provide a key hydrophobic interaction within the active site, a common feature for potent PDE inhibitors.

Proposed Signaling Pathway

The proposed signaling pathway following inhibition of a PDE (e.g., PDE4, a common target for anti-inflammatory drugs) by 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one is depicted below.

Caption: Proposed signaling pathway of a pteridinone-based PDE4 inhibitor.

Experimental Validation Workflow

To validate the hypothesized mechanism of action, a multi-step experimental workflow is proposed. This workflow is designed to first confirm the enzymatic inhibition, then determine the selectivity, and finally elucidate the cellular effects.

Workflow Overview

Caption: Experimental workflow for mechanism of action validation.

Detailed Experimental Protocols

Objective: To determine if 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one inhibits the activity of a representative PDE isozyme (e.g., PDE4D).

Methodology:

-

Reagents and Materials:

-

Recombinant human PDE4D enzyme

-

cAMP substrate

-

2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one (test compound)

-

Positive control inhibitor (e.g., Rolipram)

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Detection reagents (e.g., using a commercially available kit based on fluorescence polarization, HTRF, or luminescence)

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer, PDE4D enzyme, and the test compound or control.

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding the cAMP substrate.

-

Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Read the plate on a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Objective: To confirm that the compound can increase intracellular cAMP levels in a cellular context.

Methodology:

-

Cell Line: A suitable cell line expressing the target PDE, such as HEK293 cells or a relevant immune cell line (e.g., U937).

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with serum-free media.

-

Pre-treat the cells with a serial dilution of the test compound or a positive control (e.g., IBMX, a non-specific PDE inhibitor) for 30 minutes.

-

Stimulate the cells with an adenylate cyclase activator (e.g., Forskolin) for 15 minutes to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF).

-

-

Data Analysis:

-

Quantify the cAMP concentration for each treatment condition.

-

Plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ value.

-

Data Presentation and Interpretation

Hypothetical IC₅₀ and EC₅₀ Data

The following table presents hypothetical data for 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one, assuming it is a potent and selective PDE4 inhibitor.

| Assay | Parameter | Hypothetical Value |

| In Vitro PDE4D Inhibition | IC₅₀ | 50 nM |

| In Vitro PDE3B Inhibition | IC₅₀ | > 10 µM |

| In Vitro PDE5A Inhibition | IC₅₀ | > 10 µM |

| Cellular cAMP Accumulation (U937 cells) | EC₅₀ | 200 nM |

Interpretation: The hypothetical data suggests that the compound is a potent inhibitor of PDE4D with high selectivity over other PDE families. The EC₅₀ value in a cellular assay confirms its cell permeability and ability to engage the target in a biological system.

Conclusion

While direct experimental evidence for the is currently unavailable, this guide provides a robust, hypothesis-driven framework for its investigation. Based on the chemical structure and the known pharmacology of related pteridinone derivatives, it is plausible that this compound functions as a phosphodiesterase inhibitor. The proposed experimental workflow offers a clear path to validate this hypothesis, determine its selectivity profile, and elucidate its functional consequences at the cellular level. The insights gained from such studies would be invaluable for the potential development of this compound as a therapeutic agent.

References

As this is a hypothetical guide for a compound with no current public research, a standard reference list to external sources is not applicable. The methodologies and concepts described are based on standard practices in pharmacology and drug discovery. For specific protocols and background information on PDE inhibitors, the following types of resources would be consulted:

- Journal of Medicinal Chemistry: For structure-activity rel

- Biochemical Pharmacology: For detailed enzym

- Nature Reviews Drug Discovery: For overviews of drug targets and therapeutic areas.

- PubChem and SciFinder: For chemical structure and preliminary biological activity searches.

A Strategic Guide to Unveiling the Biological Targets of 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one

Abstract: The pteridine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural cofactors and clinically approved therapeutics.[1][2] Its inherent structural versatility allows for the development of potent and selective modulators of various biological targets. This guide focuses on a specific derivative, 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one, a compound whose biological targets have not been publicly elucidated. We present a comprehensive, multi-pronged strategy for the de-novo identification, validation, and mechanistic characterization of its protein targets. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the strategic rationale and detailed protocols for embarking on a target discovery campaign for this and structurally related molecules.

Introduction: The Pteridinone Scaffold and the Target Identification Imperative

The dihydropteridinone core is a recurring motif in a multitude of potent kinase inhibitors and other therapeutic agents.[3] Derivatives of this scaffold have been successfully developed to target critical nodes in cellular signaling, particularly those involved in cell cycle control and proliferation.[4][5] Known targets for structurally related pteridinones include Polo-like kinase 1 (PLK1), Vaccinia-related kinase 1 (VRK1), Casein Kinase 1 (CK1), and the p90 ribosomal S6 kinase (RSK) family.[4][5][6] This strong precedent suggests that 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one (hereafter referred to as CPT-1) is likely to exert its biological effects through interaction with one or more protein kinases.

However, assuming a target class without empirical evidence is a critical pitfall in drug discovery. A rigorous and unbiased approach is essential to confidently identify the primary target(s) and potential off-targets that will dictate the compound's therapeutic window and potential liabilities. This guide outlines a logical workflow, commencing with computational prediction to generate hypotheses, followed by broad experimental screening for initial hit identification, and culminating in rigorous biochemical and cellular validation.

Phase 1: In Silico Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, computational methods can effectively triage the vast landscape of the human proteome, focusing our efforts on the most probable targets.

Rationale and Approach

The principle of molecular similarity is a cornerstone of medicinal chemistry: structurally similar molecules often exhibit similar biological activities. By comparing CPT-1 to databases of compounds with known targets, we can generate a preliminary list of potential binding partners. This is complemented by molecular docking, which predicts the binding compatibility of CPT-1 with the three-dimensional structures of these candidate proteins.

Key Computational Workflows

-

Chemical Similarity Searching: Utilize platforms like ChEMBL or PubChem to identify known bioactive molecules that share high structural similarity (e.g., Tanimoto coefficient > 0.8) with the pteridinone core of CPT-1.

-

Pharmacophore Modeling: Construct a 3D pharmacophore model based on the known binding modes of established pteridinone inhibitors (e.g., BI-D1870 for RSK2).[5] Screen CPT-1 against this model to assess its fit.

-

Molecular Docking: Perform docking simulations of CPT-1 against a panel of high-priority candidate targets identified from the literature and similarity searches. Key targets to include are PLK1, VRK1, CK1δ/ε, and RSK2.[5][6] The quality of the docking pose and the calculated binding energy score provide a rank-ordered list of potential targets.

Data Interpretation and Prioritization

The output of these computational studies is a list of hypothesized targets. It is crucial to integrate these data streams to build a compelling case for advancing specific targets to experimental validation.

| Predicted Target | Supporting Method | Rationale / Key Interactions Predicted | Priority for Validation |

| Polo-like Kinase 1 (PLK1) | Similarity Search, Docking | Pteridinone core is a known PLK1-binding scaffold.[4] Docking predicts hydrogen bonding with hinge-region residues. | High |

| Vaccinia-Related Kinase 1 (VRK1) | Similarity Search, Docking | Novel dihydropteridinones show potent VRK1 inhibition.[7] Predicted fit within the ATP-binding pocket. | High |

| p90 Ribosomal S6 Kinase 2 (RSK2) | Similarity Search | The pteridinone BI-D1870 is a well-characterized RSK inhibitor.[5] | High |

| Dihydrofolate Reductase (DHFR) | Scaffold Analysis | The pteridine core is famously present in the DHFR inhibitor methotrexate.[1] | Medium |

| Heat Shock Protein 90 (Hsp90) | Literature Precedent | Substituted dihydropteridinones have been identified as Hsp90 inhibitors.[8] | Medium |

Phase 2: Experimental Target Discovery

With a set of computationally-derived hypotheses in hand, the next phase employs broad, unbiased experimental techniques to identify protein interactors directly from a biological source. This phase is designed to cast a wide net, confirming predicted targets and uncovering novel ones.

Overall Discovery Workflow

The modern target deconvolution workflow integrates biochemical and cellular approaches to maximize the probability of success. A kinome-wide screen is the most direct approach based on our initial hypothesis, while chemical proteomics provides an unbiased survey of the entire proteome.

Caption: High-level workflow for target identification of CPT-1.

Approach 1: Kinome-Wide Inhibitory Profiling

Rationale: Given the strong evidence linking the pteridinone scaffold to kinase inhibition, the most direct and highest-yield first experiment is a large-scale kinase panel screen.[7] This involves testing the ability of CPT-1 to inhibit the activity of hundreds of unique human kinases at a fixed concentration (typically 1 µM).

Protocol: Kinase Panel Screening (Conceptual)

-

Compound Preparation: Prepare a high-concentration stock solution of CPT-1 (e.g., 10 mM in 100% DMSO). Ensure purity (>98%) via LC-MS and NMR.

-

Assay Execution (Vendor-Performed): Submit the compound to a specialized contract research organization (e.g., Eurofins DiscoverX, Promega). The compound is typically screened at 1 µM against a panel of >400 kinases.

-

Primary Endpoint: The primary data output is the percent inhibition of each kinase relative to a vehicle control (DMSO).

-

Data Analysis: Hits are defined as kinases showing significant inhibition (e.g., >70% inhibition). Data is often visualized on a dendrogram to reveal patterns of selectivity.

Approach 2: Unbiased Chemical Proteomics

Rationale: To identify targets beyond kinases, affinity-based chemical proteomics is the gold standard. This method uses an immobilized version of CPT-1 to "fish" for binding partners from a complex cell lysate.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

-

Synthesis of Affinity Probe: Synthesize an analogue of CPT-1 that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid or alkyne). The linker position must be chosen carefully to minimize disruption of the native binding interactions.

-

Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads, to create the affinity matrix. A control matrix (beads only or beads with a non-binding structural analogue) is essential.

-

Lysate Incubation: Prepare a native total cell lysate from a relevant cell line (e.g., a cancer cell line where pteridinones have shown activity). Incubate the lysate with the affinity matrix and control matrix for 1-2 hours at 4°C.

-

Competitive Elution: To distinguish specific binders from non-specific ones, perform a parallel incubation where an excess of free CPT-1 (the "competitor") is added to the lysate along with the affinity matrix. True binding partners will be competed off the beads by the free compound.

-

Washing and Elution: Wash the beads extensively with buffer to remove non-specific proteins. Elute the bound proteins using a denaturant (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Resolve the eluate by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins in each band using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: True targets will be present in the affinity pulldown but significantly reduced or absent in both the control matrix pulldown and the competitive elution sample.

Phase 3: Target Validation and Mechanistic Confirmation

Identifying a "hit" in a primary screen is only the beginning. A rigorous validation cascade is required to confirm that the compound directly binds to the target with high affinity and engages it in a cellular context to produce a functional consequence.

Validation Workflow

Caption: A robust workflow for validating primary hits.

Step 1: Biochemical Confirmation

Rationale: The first step is to confirm the primary screening result with a fresh powder sample of CPT-1 and generate a quantitative measure of its potency (IC50). This is followed by a biophysical assay to confirm direct physical interaction and measure the binding affinity (KD).

Protocol: Dose-Response Kinase Assay (e.g., ADP-Glo™)

-

Assay Setup: In a 384-well plate, prepare reactions containing the purified target kinase, its specific substrate (peptide or protein), and ATP at its Km concentration.

-

Compound Titration: Add CPT-1 in a 10-point, 3-fold serial dilution series (e.g., from 10 µM to 0.5 nM). Include DMSO-only wells as a 100% activity control and a known inhibitor as a positive control.

-

Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the enzymatic reaction to proceed.

-

Signal Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.

-

Data Analysis: Measure luminescence on a plate reader. Plot the percent inhibition against the logarithm of the CPT-1 concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Step 2: Cellular Target Engagement

Rationale: A compound may be a potent inhibitor of a purified enzyme but fail to engage its target in the complex environment of a living cell due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat cultured cells with either CPT-1 (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.

-

Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

-

Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing stabilized, non-denatured protein) from the insoluble, aggregated fraction by centrifugation.

-

Protein Detection: Analyze the soluble fractions from each temperature point by Western blot using an antibody specific for the target protein.

-

Data Analysis: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the CPT-1-treated samples, ligand binding will stabilize the target protein, resulting in a "shift" of the melting curve to higher temperatures. This confirms intracellular target engagement.

Step 3: Functional Pathway Modulation

Rationale: Finally, it is essential to demonstrate that engagement of the target by CPT-1 leads to the expected biological outcome. If the target is a kinase, this involves showing that the phosphorylation of its known downstream substrates is inhibited in a dose-dependent manner.

Protocol: Phospho-Substrate Western Blot

-

Cell Treatment: Treat cells with increasing concentrations of CPT-1 (e.g., 0.1, 1, 10 µM) for a defined period (e.g., 2 hours).

-

Lysate Preparation: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Probing: Probe the membrane with a primary antibody that specifically recognizes the phosphorylated form of a known, direct substrate of the target kinase.

-

Analysis: In parallel, probe separate membranes with antibodies for the total level of the substrate protein and a loading control (e.g., β-actin) to ensure equal protein loading. A dose-dependent decrease in the phospho-substrate signal, without a change in the total substrate level, provides strong evidence of functional target inhibition in a cellular context.

Conclusion

Determining the biological targets of a novel compound like 2-chloro-8-isopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one is a systematic process of hypothesis generation, unbiased screening, and rigorous, multi-faceted validation. By leveraging the known pharmacology of the pteridinone scaffold to inform initial hypotheses, and then applying a cascade of modern biochemical and cellular techniques, researchers can confidently identify the mechanism of action. This integrated strategy not only illuminates the biology of the compound but also provides the critical foundation for its future development as a potential therapeutic agent.

References

- BenchChem. (2025). Pteridine ring system as a privileged scaffold in medicinal chemistry. BenchChem Technical Guide.

-

Patel, N. D., & Patel, J. K. (2022). Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. Oriental Journal of Chemistry, 38(4). [Link]

-

El Bairi, K., et al. (2022). 3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors for the Treatment of Prostate Cancer. Molecules, 27(23), 8206. [Link]

-

de Souza Gama, F. H., et al. (2024). Novel Dihydropteridinone Derivatives As Potent Inhibitors of the Understudied Human Kinases Vaccinia-Related Kinase 1 and Casein Kinase 1δ/ε. Journal of Medicinal Chemistry, 67(11), 8609–8629. [Link]

-

ISTA Research Explorer. (2024). Novel dihydropteridinone derivatives as potent inhibitors of the understudied human kinases vaccinia-related kinase 1 and casein kinase 1δ/ε. [Link]

-

NLM Dataset Catalog. (2024). Novel Dihydropteridinone Derivatives As Potent Inhibitors of the Understudied Human Kinases Vaccinia-Related Kinase 1 and Casein Kinase 1δ/ε. [Link]

-

A-S, K., et al. (2020). Substituted pteridinones as p90 ribosomal S6 protein kinase (RSK) inhibitors: A structure-activity study. Bioorganic & Medicinal Chemistry, 28(5), 115303. [Link]

-

ACS Publications. (2024). Novel Dihydropteridinone Derivatives As Potent Inhibitors of the Understudied Human Kinases Vaccinia-Related Kinase 1 and Casein Kinase 1δ/ε. Journal of Medicinal Chemistry. [Link]

-

de Azevedo, W. F., et al. (2009). One Scaffold, Three Binding Modes: Novel and Selective Pteridine Reductase 1 Inhibitors Derived from Fragment Hits Discovered by Virtual Screening. Journal of Medicinal Chemistry, 52(23), 7545-7555. [Link]

-

Schüttelkopf, A. W., et al. (2009). One Scaffold, Three Binding Modes: Novel and Selective Pteridine Reductase 1 Inhibitors Derived from Fragment Hits Discovered by Virtual Screening. Journal of Medicinal Chemistry, 52(23), 7545-7555. [Link]

-

de Souza Gama, F. H., et al. (2023). Novel dihydropteridinone derivatives as potent and selective inhibitors of the understudied human vaccinia-related kinase 1 (VRK1). ChemRxiv. [Link]

-

Gazvoda, M., et al. (2021). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. Molecules, 26(4), 1146. [Link]

-

Li, X., et al. (2009). Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2860-4. [Link]

-

Zhao, P., et al. (2017). Design, synthesis and antiproliferative activity of novel substituted 2-amino-7,8-dihydropteridin-6(5H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 27(17), 4047-4051. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. – Oriental Journal of Chemistry [orientjchem.org]

- 3. Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Substituted pteridinones as p90 ribosomal S6 protein kinase (RSK) inhibitors: A structure-activity study [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Dihydropteridinone Derivatives As Potent Inhibitors of the Understudied Human Kinases Vaccinia-Related Kinase 1 and Casein Kinase 1δ/ε - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]